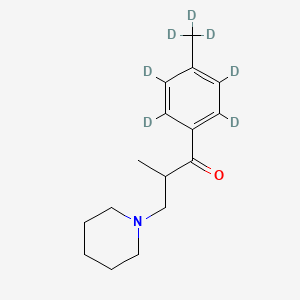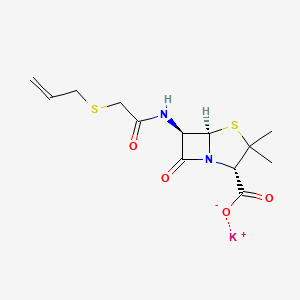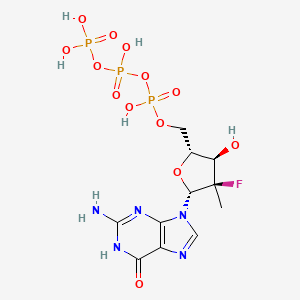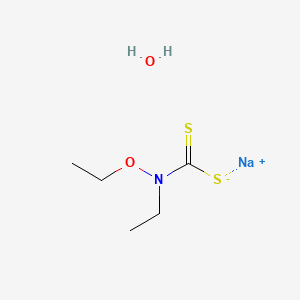
Oxodipine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxodipine, also known by its IUPAC name Dimethyl 4-(2H-1,3-benzodioxol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, is a calcium channel blocker. It is part of the dihydropyridine class of compounds and is primarily used in the treatment of cardiovascular diseases, particularly hypertension .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Oxodipine typically involves the reaction of 2,3-dimethoxybenzaldehyde with appropriate reagents to form the intermediate aldehyde. This intermediate is then subjected to further reactions to yield this compound . The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the consistency and efficacy of the compound. Advanced techniques such as continuous flow synthesis may be employed to enhance production efficiency and reduce costs .
Analyse Chemischer Reaktionen
Types of Reactions
Oxodipine undergoes various chemical reactions, including:
Oxidation: Oxidative reactions can modify the functional groups on the this compound molecule.
Reduction: Reduction reactions can alter the oxidation state of the compound.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs .
Wissenschaftliche Forschungsanwendungen
Oxodipine has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of calcium channel blockers and their interactions.
Biology: Investigated for its effects on cellular calcium channels and related biological processes.
Medicine: Explored for its potential therapeutic effects in treating cardiovascular diseases and other conditions.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control
Wirkmechanismus
Oxodipine exerts its effects by blocking L-type calcium channels, which are voltage-gated channels found in the smooth muscle cells of the cardiovascular system. By inhibiting these channels, this compound reduces the influx of calcium ions, leading to relaxation of vascular smooth muscle and a subsequent decrease in blood pressure .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nifedipine: Another dihydropyridine calcium channel blocker with similar therapeutic uses.
Amlodipine: A widely used calcium channel blocker with a longer duration of action.
Felodipine: Known for its high vascular selectivity and efficacy in treating hypertension
Uniqueness of Oxodipine
This compound is unique in its specific chemical structure, which imparts distinct pharmacokinetic and pharmacodynamic properties. Its benzodioxole moiety differentiates it from other dihydropyridines, potentially offering unique therapeutic advantages .
Eigenschaften
CAS-Nummer |
119914-33-9 |
|---|---|
Molekularformel |
C19H21NO6 |
Molekulargewicht |
359.4 g/mol |
IUPAC-Name |
5-O-ethyl 3-O-methyl 4-(1,3-benzodioxol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C19H21NO6/c1-5-24-19(22)15-11(3)20-10(2)14(18(21)23-4)16(15)12-7-6-8-13-17(12)26-9-25-13/h6-8,16,20H,5,9H2,1-4H3 |
InChI-Schlüssel |
MSOAVHHAZCMHDI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=C3C(=CC=C2)OCO3)C(=O)OC)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















